Ethyl 4-(2-((2-((4-(4-fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((2-((4-(4-fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a thioether-linked acetyl group and a thiazole ring bearing a 4-fluorophenyl moiety. Its structure combines pharmacologically relevant motifs: the piperazine ring enhances solubility and bioavailability, the thiazole ring contributes to π-π stacking interactions, and the fluorophenyl group improves metabolic stability and target binding .
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S2/c1-2-29-20(28)25-9-7-24(8-10-25)18(27)13-30-12-17(26)23-19-22-16(11-31-19)14-3-5-15(21)6-4-14/h3-6,11H,2,7-10,12-13H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIQZPAWWUUXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2-((4-(4-fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates various pharmacophores known for their biological activity, particularly in the realms of anticancer and antiparasitic properties. This article reviews the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is significant in medicinal chemistry due to its varied biological activities. Its structure can be broken down as follows:
- Thiazole moiety : Known for its role in anticancer activity.
- Piperazine ring : Often used to enhance bioavailability and solubility.
- Fluorophenyl group : Increases lipophilicity, potentially enhancing cell membrane permeability.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzothiazoles have shown IC50 values ranging from 3.58 to 15.36 µM against cancer cells, demonstrating promising anticancer potential .
A study focusing on thiazole derivatives revealed that certain compounds can inhibit critical kinases involved in cancer progression. Specifically, compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF exhibited IC50 values comparable to established drugs like sorafenib, indicating potential for further development as anticancer agents .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4f | BRAF | 0.194 | |
| Compound 4f | VEGFR-2 | 0.071 | |
| Ethyl derivative | Various cancers | 3.58 - 15.36 |
Antiparasitic Activity
The thiazole ring's presence is also linked to trypanocidal properties, particularly against Trypanosoma brucei. Compounds with similar thiazole structures have been reported to exhibit IC50 values as low as 0.42 µM, indicating strong potential for treating trypanosomiasis .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have been shown to effectively inhibit kinases like VEGFR and BRAF, which are crucial for tumor growth and angiogenesis.
- Induction of Apoptosis : Some derivatives have been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antiparasitic Mechanisms : The thiazole moiety may disrupt essential metabolic pathways in parasites, leading to their death.
Case Studies
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Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, noting significant growth inhibition at low concentrations (IC50 < 10 µM). The results indicated that structural modifications could enhance potency and selectivity against cancer cells compared to normal cells . -
Trypanocidal Efficacy :
Research on thiazole-containing compounds demonstrated their effectiveness against Trypanosoma brucei, with some derivatives showing IC50 values under 1 µM, suggesting they could serve as lead compounds for developing new treatments for African sleeping sickness .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties: Several studies have highlighted its potential as an anticancer agent. For instance, compounds with thiazole moieties have shown cytotoxic effects against various cancer cell lines, including prostate and melanoma .
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, which could lead to therapeutic applications in treating diseases .
- Antimicrobial Activity: Some derivatives of thiazole compounds have demonstrated antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of thiazole derivatives similar to Ethyl 4-(2-((2-((4-(4-fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate. Results showed that these compounds exhibited significant cytotoxicity against prostate cancer cell lines, with IC50 values comparable to established chemotherapeutics like sodium valproate .
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition revealed that derivatives containing the thiazole structure effectively inhibited specific enzymes involved in cancer metabolism. This inhibition was linked to altered metabolic pathways in cancer cells, suggesting potential for therapeutic development .
Chemical Reactions Analysis
Amide Bond Formation
The piperazine moiety is typically introduced via amide coupling. For example, reaction of a carboxylic acid derivative with piperazine in the presence of coupling agents (e.g., carbodiimides) forms the amide bond. This step is critical for linking the piperazine to the thiazole-acetyl group .
Thioester/Thioether Formation
The thioester or thioether linkage between the oxoethyl and acetyl groups is formed through nucleophilic substitution. For instance, treatment with thiols or thiol donors under basic conditions (e.g., Cs₂CO₃) facilitates this reaction .
Piperazine Substitution
Replacing basic piperidine with piperazine reduces hERG channel inhibition while maintaining biological activity. This substitution involves nucleophilic attack on a leaving group (e.g., chloride) attached to the imidazo[1,2-a]pyridine core .
Reaction Conditions and Optimization
Functional Group Reactivity
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Thiazole ring : Susceptible to electrophilic substitution due to aromaticity but stabilized by electron-withdrawing fluorophenyl groups .
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Piperazine : Basic nitrogen undergoes hydrogen bonding and cation-π interactions in biological targets .
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Ester/amide groups : Hydrolyzable under acidic/basic conditions, affecting stability in physiological environments.
Table 2: Functional Group Stability
| Group | Stability | Reactivity | Source |
|---|---|---|---|
| Thiazole | Moderate | Electrophilic substitution | |
| Piperazine | High | Hydrogen bonding, ion interactions | |
| Ester | Low | Hydrolysis |
Analytical Characterization
Key analytical techniques include:
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1H NMR : δ 3.61 (s, 3 H) for methyl groups and δ 2.75 (q, J=7.6 Hz) for ethyl groups .
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13C NMR : Thiocarbonyl peak shifts (~35 ppm) confirm thioester formation .
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Mass spectrometry (MS) : [M+H]⁺ peaks (e.g., m/z=476.5) validate molecular weight .
Biological Implications of Reactivity
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hERG inhibition : Substituting piperidine with piperazine lowers basicity (pKa* ~7.8 → lower), reducing hERG channel binding .
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CYP3A4 TDI : Despite structural modifications, CYP3A4 time-dependent inhibition remains a liability, necessitating scaffold changes .
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Target interactions : The piperazine’s basic nitrogen engages in cation-π interactions (e.g., with Trp255), while the thiazole’s nitrile group displaces high-energy water molecules, enhancing potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives synthesized for medicinal chemistry applications. Key analogues include:
Key Observations :
- The benzylidene hydrazine analogue () exhibits confirmed acetylcholinesterase (AChE) inhibition, suggesting the target compound may share similar activity due to its thiazole and piperazine motifs.
- Fluorophenyl-thiazole derivatives () generally show enhanced metabolic stability compared to non-fluorinated analogues.
Preparation Methods
Thiazole Ring Formation
The 4-(4-fluorophenyl)thiazol-2-amine intermediate is synthesized via cyclization of thiosemicarbazides. A representative protocol involves reacting 4-fluorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (12–24 hours), followed by cyclization using α-bromoacetophenone derivatives. The thiazole ring’s regioselectivity is ensured by maintaining a reaction temperature of 70–80°C, yielding the amine intermediate with >85% purity.
Piperazine Coupling
The piperazine moiety is introduced through nucleophilic substitution. Ethyl chloroformate reacts with the secondary amine of piperazine in dichloromethane (DCM) at 0–5°C, followed by slow warming to room temperature. This step achieves 78–92% yield, with excess triethylamine (TEA) serving as a base to neutralize HCl byproducts. The resulting ethyl piperazine-1-carboxylate is then coupled with a bromoacetylthiazole derivative using potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under reflux.
Thioether Linkage Formation
The thioether bond is formed via a two-step process:
- Thiol Activation : Mercaptoacetic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive thioester.
- Nucleophilic Substitution : The activated thiol reacts with the bromoacetyl intermediate derived from the piperazine-thiazole conjugate. This reaction proceeds in tetrahydrofuran (THF) at 40°C for 6 hours, achieving 65–75% yield.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent for Cyclization | Ethanol | 85% → 92% | |
| Piperazine Coupling | K₂CO₃ in MeCN, 80°C | 70% → 88% | |
| Thioether Reaction | THF, 40°C, 6 hours | 60% → 75% |
The use of polar aprotic solvents (e.g., MeCN) enhances nucleophilicity during piperazine coupling, while THF’s moderate polarity facilitates thioether bond formation without side reactions.
Purification Techniques
Purification challenges arise from byproducts such as hydrolyzed esters and unreacted intermediates.
Column Chromatography
Silica gel chromatography with ethyl acetate/petroleum ether (3:7 v/v) effectively separates the target compound from impurities. This method achieves >95% purity but is labor-intensive for large-scale synthesis.
Recrystallization
Alternative purification via recrystallization in ethanol/water (1:2 v/v) yields 89–93% purity. This method is preferred for industrial applications due to lower costs and scalability.
Analytical Characterization
Structural validation employs spectroscopic and chromatographic techniques:
- 1H NMR : Peaks at δ 7.5–8.5 ppm confirm aromatic protons from the fluorophenyl and thiazole groups. Piperazine N–CH₂ protons appear at δ 3.0–4.0 ppm.
- IR Spectroscopy : Stretches at 1650 cm⁻¹ (C=O) and 690 cm⁻¹ (C–S) verify ester and thioether functionalities.
- LC-MS : A molecular ion peak at m/z 467.6 [M+H]+ aligns with the compound’s molecular formula (C₂₀H₂₃FN₄O₄S₂).
Scalability and Process Challenges
Industrial-scale synthesis faces two primary hurdles:
- Purification Bottlenecks : Column chromatography is replaced with recrystallization to reduce time and cost.
- Byproduct Formation : Hydrolysis of the ester group during thioether formation is mitigated by strict moisture control (<50 ppm H₂O).
Recent Advances in Synthesis
Emerging methodologies focus on greener solvents (e.g., cyclopentyl methyl ether) and catalytic systems. Palladium-catalyzed cross-coupling reactions show promise for streamlining piperazine-thiazole conjugation, reducing reaction times by 40%.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including:
- Thiazole ring formation : Use 4-(4-fluorophenyl)thiazol-2-amine as a precursor, synthesized via cyclization of thiosemicarbazides (as in and ).
- Piperazine coupling : React the thiazole intermediate with a piperazine derivative under reflux conditions (e.g., ethanol, potassium carbonate, 12–24 hours) .
- Key optimization steps : Control reaction temperature (e.g., 1033 K for acyl chloride formation) and use column chromatography (EtOAc/petroleum ether) for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identify protons and carbons in the thiazole (δ ~7.5–8.5 ppm for aromatic protons) and piperazine (δ ~3.0–4.0 ppm for N–CH2 groups) moieties .
- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether bonds (C–S at ~600–700 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thiazole-piperazine backbone .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer :
- Stability : Avoid exposure to oxidizers and moisture. The compound is stable under inert atmospheres (N2/Ar) at room temperature for short-term storage .
- Long-term storage : Use airtight containers at –20°C in desiccated conditions to prevent hydrolysis of the ester and thioether groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Correlate Hammett sigma values with reduction potentials to predict substituent effects on activity .
- Molecular Docking : Model interactions with biological targets (e.g., HIV-1 integrase or fungal cell receptors) using software like AutoDock Vina. Focus on the thiazole ring’s sulfur and the fluorophenyl group’s hydrophobic interactions .
Q. What contradictions exist in reported biological activities of structurally similar thiazole-piperazine hybrids, and how can they be resolved?
- Methodological Answer :
- Contradictions : Some analogs show antifungal activity via thiazole-mediated enzyme inhibition, while others exhibit antagonistic effects when combined with antibiotics (e.g., vancomycin) .
- Resolution : Perform dose-response assays (e.g., MIC tests) and structural-activity relationship (SAR) studies. Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on target binding .
Q. What strategies can mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification .
- Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>98%) and identify byproducts (e.g., hydrolyzed esters) .
Key Research Findings
- Synthetic Efficiency : Multi-step yields range from 48–85%, with purification as the major bottleneck .
- Biological Potential : Thiazole-piperazine hybrids show dual antifungal and enzyme-inhibitory activity, but SAR studies are needed to minimize off-target effects .
- Computational Insights : The 4-fluorophenyl group enhances hydrophobic binding in docking models, while the piperazine improves solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
